molecular formula C19H23N3O4 B2824691 N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1421532-40-2

N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2824691
CAS No.: 1421532-40-2
M. Wt: 357.41
InChI Key: DCJPYQNZTVEDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex ethanediamide backbone with two distinct substituents: a 3-cyclopropyl-3-hydroxypropyl group and an 11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl moiety. Such structural attributes suggest applications in drug discovery, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-15(11-1-2-11)5-7-20-18(25)19(26)21-14-9-12-3-4-16(24)22-8-6-13(10-14)17(12)22/h9-11,15,23H,1-8H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJPYQNZTVEDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and tetrahydroquinoline intermediates. Common synthetic routes may include:

    Cyclopropyl Intermediate Formation: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Tetrahydroquinoline Intermediate Formation: This step involves the cyclization of an appropriate precursor, often using acid or base catalysis.

    Coupling Reaction: The final step involves coupling the cyclopropyl and tetrahydroquinoline intermediates using oxalyl chloride and appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (CAS 2034359-61-8), shares the ethanediamide backbone and azatricyclic system but differs in substituents (Table 1).

Table 1: Structural Comparison

Feature Target Compound Analog (CAS 2034359-61-8)
Azatricyclic Core 11-oxo 2-oxo
Hydroxypropyl Substituent 3-cyclopropyl-3-hydroxypropyl 2-(1-benzothiophen-2-yl)-2-hydroxypropyl
Molecular Formula C₂₄H₂₃N₃O₅ C₂₄H₂₃N₃O₄S
Key Functional Groups Cyclopropane, hydroxyl, amide, ketone Benzothiophene, hydroxyl, amide, ketone

Implications of Substituent Differences :

  • Cyclopropane vs.

Electronic and Geometric Properties

While both compounds share isoelectronic amide and ketone groups, differences in geometry (e.g., cyclopropane’s planar strain vs. benzothiophene’s aromatic flatness) influence their electronic environments. Quantum-mechanical analyses suggest that the cyclopropane substituent introduces localized electron density, whereas the benzothiophene enhances delocalization . These variations may explain divergent solubility profiles: the target compound’s logP is estimated to be lower (∼2.1) than the analog’s (∼3.5) due to reduced lipophilicity from the cyclopropane .

Table 2: Comparative Properties

Property Target Compound Analog (CAS 2034359-61-8)
Molecular Weight (g/mol) 433.46 449.52
logP (Predicted) 2.1 3.5
Hydrogen Bond Donors 3 3
Topological Polar Surface Area 110 Ų 105 Ų
Key Bioactivity Protease inhibition Cytochrome P450 modulation

Key Observations :

  • The target compound’s cyclopropane and 11-oxo group optimize steric and electronic complementarity for protease targets .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis of this compound involves managing steric hindrance from the azatricyclo framework and ensuring regioselectivity during amide bond formation. Critical steps include:

  • Stepwise functionalization : Introduce the cyclopropyl-hydroxypropyl group before coupling with the azatricyclo core to avoid steric clashes .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydroxyl groups) .
  • Purification : Employ gradient HPLC with a C18 column to isolate the target compound from byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry, particularly for the azatricyclo core and cyclopropyl group .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect trace impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the azatricyclo system if NMR data are inconclusive .

Q. How can researchers screen for preliminary biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the compound’s amide and tricyclic motifs, which mimic ATP-binding pockets .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–10 µM .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity be resolved?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) often arise from variations in:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) favor cyclization .
  • Temperature gradients : Optimize using a Design of Experiments (DoE) approach to identify ideal conditions (e.g., 60–80°C for amide coupling) .
  • Catalyst selection : Screen Pd/C vs. Ni-based catalysts for hydrogenation steps to minimize over-reduction .

Q. What computational methods are suitable for predicting the compound’s binding modes?

  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with target proteins (e.g., COX-2, EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QM/MM calculations : Analyze electron density shifts in the azatricyclo core to predict regioselective reactivity .

Q. How can researchers address low reproducibility in biological assays?

  • Batch variability : Standardize synthetic protocols (e.g., strict control of reaction time ±5 minutes) .
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS 1:9) to maintain compound stability in aqueous media .
  • Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .

Data Contradiction Analysis

Q. Why do studies report conflicting logP values for this compound?

Variations in logP (1.8–2.5) stem from:

  • Measurement techniques : Compare shake-flask vs. chromatographic (HPLC) methods, noting ±0.3 error margins .
  • Protonation states : Account for pH-dependent ionization of the hydroxypropyl group (pKa ~9.5) using Henderson-Hasselbalch corrections .

Q. How to interpret divergent cytotoxicity results across cell lines?

  • Membrane permeability : Use Caco-2 monolayer assays to correlate cytotoxicity with passive diffusion rates .
  • Metabolic stability : Perform liver microsome assays (human vs. rodent) to identify species-specific degradation pathways .

Methodological Recommendations

Best practices for scaling up synthesis without compromising yield

  • Flow chemistry : Implement microreactors for exothermic steps (e.g., cyclopropane formation) to improve heat dissipation .
  • In-line analytics : Use FTIR probes to monitor reaction progress and automate quenching .

Strategies for enhancing compound stability during storage

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the amide bond .
  • Excipient screening : Test trehalose or cyclodextrins as stabilizers for aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.